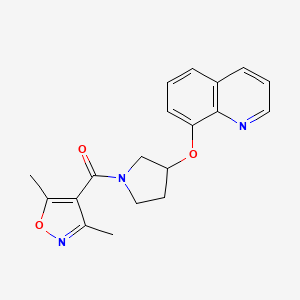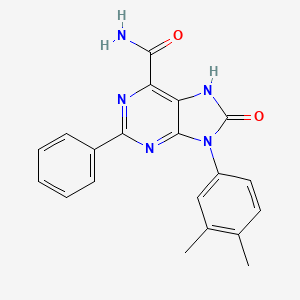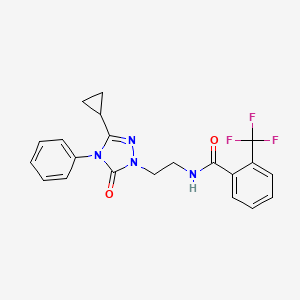![molecular formula C23H18FN3O3S B2420740 N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 421593-22-8](/img/no-structure.png)
N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H18FN3O3S and its molecular weight is 435.47. The purity is usually 95%.
BenchChem offers high-quality N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Imaging and Diagnostic Applications :
- Gefitinib, a derivative of quinazoline, has been synthesized for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography. This could be useful in diagnosing and studying various cancers (Holt et al., 2006).
Synthesis of Novel Compounds :
- Research has been conducted on synthesizing novel compounds like [1,2,3]Triazolo[1,5-a]quinoline, which could have potential applications in the development of new pharmaceuticals or materials (Pokhodylo & Obushak, 2019).
Inhibitors for Cancer Treatment :
- Derivatives of quinazoline have been identified as potent and selective Met kinase inhibitors. These compounds have shown efficacy in tumor models and have been advanced into clinical trials, highlighting their potential in cancer treatment (Schroeder et al., 2009).
Fluorescent Derivatives for Biological Studies :
- Synthesis of fluorescent derivatives of quinoline, which could be used in biochemistry and medicine for studying various biological systems, indicating its utility in research and diagnostic applications (Gracheva et al., 1982).
Exploration of Quinazoline Derivatives :
- Studies on the synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines demonstrate the ongoing exploration of quinazoline derivatives for various applications, including potential therapeutic uses (Aleksanyan & Hambardzumyan, 2013).
Pharmacological Studies :
- The synthesis of quinazoline derivatives for pharmacological screening, such as for antimicrobial, analgesic, and anti-inflammatory activities, indicates the compound's potential in developing new drugs (Dash et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 4-methoxybenzaldehyde with 2-aminobenzonitrile to form 3-(4-methoxyphenyl)quinazolin-4(3H)-one. This intermediate is then reacted with 4-fluorobenzyl chloride to form N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one. The final step involves the reaction of this intermediate with thiosemicarbazide to form the desired compound.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminobenzonitrile", "4-fluorobenzyl chloride", "thiosemicarbazide" ], "Reaction": [ "Step 1: Reaction of 4-methoxybenzaldehyde with 2-aminobenzonitrile in the presence of a base to form 3-(4-methoxyphenyl)quinazolin-4(3H)-one.", "Step 2: Reaction of 3-(4-methoxyphenyl)quinazolin-4(3H)-one with 4-fluorobenzyl chloride in the presence of a base to form N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one.", "Step 3: Reaction of N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one with thiosemicarbazide in the presence of a base to form the desired compound N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
Numéro CAS |
421593-22-8 |
Formule moléculaire |
C23H18FN3O3S |
Poids moléculaire |
435.47 |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H18FN3O3S/c1-30-18-9-7-17(8-10-18)27-22(29)19-11-4-15(12-20(19)26-23(27)31)21(28)25-13-14-2-5-16(24)6-3-14/h2-12H,13H2,1H3,(H,25,28)(H,26,31) |
Clé InChI |
MYHUGNXGEZWOFW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)F)NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2420660.png)
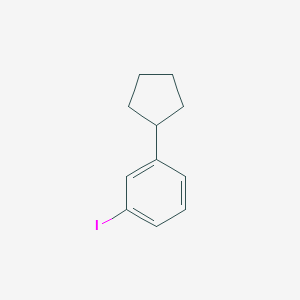

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2420665.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide](/img/structure/B2420666.png)
![N6-(2-(diethylamino)ethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2420667.png)
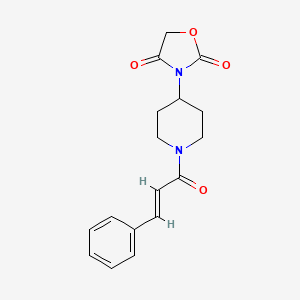

![3-methyl-7-pentyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2420671.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylsulfanylbenzamide](/img/structure/B2420672.png)
![Tert-butyl N-[(2-amino-5,5-dimethylcyclohexyl)methyl]carbamate](/img/structure/B2420673.png)
